molecular formula C9H19NO2 B14432526 N-Hexyl-2-hydroxy-propanamide CAS No. 77008-68-5

N-Hexyl-2-hydroxy-propanamide

Cat. No.: B14432526
CAS No.: 77008-68-5
M. Wt: 173.25 g/mol
InChI Key: RUUHGTZPDZPPOC-UHFFFAOYSA-N
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Description

N-Hexyl-2-hydroxy-propanamide is an organic compound with the molecular formula C9H19NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with a hexyl group and the alpha carbon is substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hexyl-2-hydroxy-propanamide can be synthesized through several methods. One common approach involves the reaction of hexylamine with 2-hydroxypropanoic acid (lactic acid) under controlled conditions. The reaction typically proceeds via the formation of an intermediate ester, which is then converted to the amide through a dehydration process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction efficiency and yield. The process might include steps such as esterification, followed by amide formation under high temperature and pressure conditions to ensure complete conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-2-hydroxy-propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-hexyl-2-oxo-propanamide.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-Hexyl-2-oxo-propanamide.

    Reduction: N-Hexyl-2-hydroxy-propylamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-Hexyl-2-hydroxy-propanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Hexyl-2-hydroxy-propanamide exerts its effects involves interactions with various molecular targets. The hydroxyl and amide groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and influence the activity of specific proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypropanamide:

    N-Hexylpropanamide: Similar structure but lacks the hydroxyl group, affecting its chemical behavior and applications.

Uniqueness

The combination of these functional groups allows for versatile reactivity and interactions in various chemical and biological contexts .

Properties

CAS No.

77008-68-5

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

N-hexyl-2-hydroxypropanamide

InChI

InChI=1S/C9H19NO2/c1-3-4-5-6-7-10-9(12)8(2)11/h8,11H,3-7H2,1-2H3,(H,10,12)

InChI Key

RUUHGTZPDZPPOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C(C)O

Origin of Product

United States

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